![molecular formula C16H13N3O3 B11944013 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione CAS No. 81599-81-7](/img/structure/B11944013.png)

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

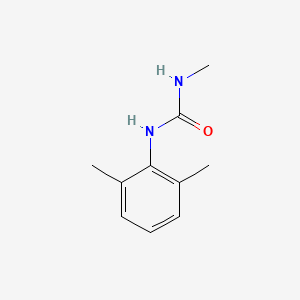

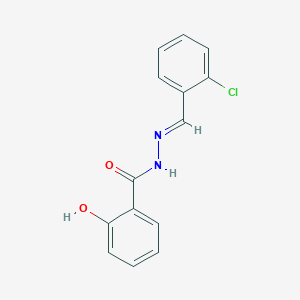

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-en-9,11-dion ist eine komplexe organische Verbindung, die sich durch ihre einzigartige pentacyclische Struktur auszeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-en-9,11-dion beinhaltet in der Regel einen mehrstufigen Prozess. Eine gängige Methode umfasst die dreikomponentige Kondensation von N1-Phenylthioharnstoff mit Salicylaldehyd und dem Ether der Acetessigsäure in Gegenwart von Trifluoressigsäure . Diese Reaktion liefert die gewünschte Verbindung durch eine Reihe von Zwischenstufen, die sorgfältig kontrolliert werden, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen könnte ebenfalls untersucht werden, um die Skalierbarkeit der Produktion zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-en-9,11-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an Positionen, die anfällig für nucleophile Angriffe sind.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

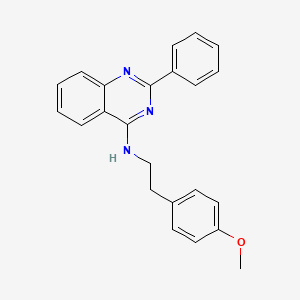

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-en-9,11-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für seine entzündungshemmenden und schmerzlindernden Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-en-9,11-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. So können seine entzündungshemmenden Wirkungen beispielsweise durch die Hemmung von Cyclooxygenase-Enzymen vermittelt werden, wodurch die Produktion von proinflammatorischen Mediatoren reduziert wird .

Wirkmechanismus

The mechanism of action of 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylat

- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Einzigartigkeit

10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-en-9,11-dion zeichnet sich durch seine pentacyclische Struktur aus, die einzigartige chemische und physikalische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

81599-81-7 |

|---|---|

Molekularformel |

C16H13N3O3 |

Molekulargewicht |

295.29 g/mol |

IUPAC-Name |

10-phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione |

InChI |

InChI=1S/C16H13N3O3/c20-15-17(8-4-2-1-3-5-8)16(21)19-10-7-6-9(18(15)19)11-12(10)14-13(11)22-14/h1-7,9-14H |

InChI-Schlüssel |

QLHSLXIBVPVVQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)N3C4C=CC(N3C2=O)C5C4C6C5O6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)

![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)

![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)